4-Chlorothiazole-2-sulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of sulfonamide-based indole derivatives, which are similar to 4-Chlorothiazole-2-sulfonamide, involves various synthetic routes including the Friedel–Craft reaction, cascade sulfa Michael addition reaction, enantioselective cascade cyclization reaction, and alkylation reactions .
Molecular Structure Analysis
The molecular structure of sulfonamides, including this compound, has been studied using computational modeling approaches at the quantum mechanical level . The main intermolecular interactions in all crystal forms of these sulfonamides are H-bonds among the sulfonic and amino groups and SNH groups, and also some π-π interactions .
Chemical Reactions Analysis
Sulfonamide-based indole derivatives, similar to this compound, have been synthesized using a variety of techniques . The sulfonamide analogs of indole, referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions .
Physical And Chemical Properties Analysis
The polymorphism of a drug substance or excipient can have a deep impact on its physical and physicochemical properties such as chemical hardness, density, melting point, adsorption, chemical reactivity, solubility, dissolution rate, biological action, production, and formulation .
Scientific Research Applications
Sulfonamides in Drug Development
Sulfonamides have historically been significant in medicinal chemistry, serving as the backbone for various drugs. These compounds are known for their antibacterial properties and have been used to treat bacterial infections. Over time, their application has expanded into other areas, including the development of diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and antitumor agents. The primary sulfonamide moiety, characteristic of 4-Chlorothiazole-2-sulfonamide, is present in many clinically used drugs and has been a subject of continuous research for developing novel therapeutic agents. Recent patents and literature highlight the ongoing interest in sulfonamides for their potential to act as selective antiglaucoma drugs, antitumor agents, and diagnostic tools, especially targeting carbonic anhydrase isoforms CA IX/XII for tumor-associated applications (Carta, Scozzafava, & Supuran, 2012).
Antitumor and Antiglaucoma Applications
Sulfonamides, by inhibiting carbonic anhydrase, have found significant use in managing glaucoma, a leading cause of blindness worldwide. The inhibition of carbonic anhydrase reduces intraocular pressure, a key factor in glaucoma treatment. Research and patents from 2007 to 2013 highlight the development of sulfonamide-based drugs for antiglaucoma applications, with a focus on novel sulfonamide CA inhibitors that offer selective targeting for therapeutic efficacy (Masini, Carta, Scozzafava, & Supuran, 2013).
Environmental and Analytical Chemistry
Beyond therapeutic applications, sulfonamides, including potentially this compound, have roles in environmental science and analytical chemistry. They are often used as model compounds in the development of new analytical methods for detecting pharmaceutical residues in the environment. The extensive use of sulfonamides has led to concerns about environmental contamination and the development of antibiotic resistance. Studies on the environmental impact of sulfonamides and methods for their detection and degradation highlight the relevance of these compounds in environmental health and safety research (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Mechanism of Action
Target of Action
4-Chlorothiazole-2-sulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, this compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by this compound disrupts the folic acid metabolism cycle . This disruption affects the production of purines and the synthesis of DNA in bacteria . As a result, the bacterial cell cannot replicate or function properly, leading to its death .
Pharmacokinetics
They are mainly metabolized by the liver and excreted by the kidneys . Sulfonamides also compete for bilirubin-binding sites on albumin, which can influence their distribution and elimination .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By preventing the synthesis of folic acid, the compound disrupts critical cellular functions in bacteria, including DNA synthesis . This leads to the death of the bacterial cell, thereby exerting its antibacterial effect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, sulfonamides, including this compound, are known to be widespread xenobiotic pollutants . In the environment, bacteria have developed various strategies to cope with these bacteriostatic agents, including mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides . These environmental interactions can potentially influence the efficacy and action of this compound.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-Chlorothiazole-2-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are crucial in various biochemical reactions. The compound interacts with these enzymes, inhibiting their function and playing a role in treating a diverse range of disease states .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have an effect on bacterial cells, including strategies used by bacteria to cope with these bacteriostatic agents .
Molecular Mechanism
The mechanism of action of this compound involves its competitive inhibition of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. By inhibiting this enzyme, this compound prevents the synthesis of folic acid, thereby affecting the bacteria’s ability to synthesize DNA .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, standard-use sulfonamides are administered every 6 to 24 hours, depending on the drug, to control systemic infections due to susceptible bacteria .
Metabolic Pathways
This compound is involved in the folic acid metabolism pathway . It inhibits the conversion of p-aminobenzoic acid to dihydropteroate, which bacteria need for folate synthesis and ultimately purine and DNA synthesis .
Transport and Distribution
Sulfonamides, including this compound, are widely distributed throughout all tissues . High levels are achieved in pleural, peritoneal, synovial, and ocular fluids . They are metabolized mainly by the liver and excreted by the kidneys .
Properties
IUPAC Name |
4-chloro-1,3-thiazole-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2O2S2/c4-2-1-9-3(6-2)10(5,7)8/h1H,(H2,5,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZLZCBKKIWNSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)S(=O)(=O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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